molecular formula C14H14ClNO3S B5473515 5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide

5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B5473515
M. Wt: 311.8 g/mol
InChI Key: JGJGRBVMTZEYSP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a chloro and methoxy substituent on the benzene ring, along with a sulfonamide group attached to a 3-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3-methyl-2-nitrobenzoic acid, undergoes nitration followed by reduction to yield 3-methyl-2-aminobenzoic acid.

    Sulfonation: The amino group is then reacted with sulfonyl chloride in an inert organic solvent to form the sulfonamide linkage.

    Chlorination and Methoxylation: The final steps involve chlorination and methoxylation of the benzene ring to introduce the chloro and methoxy groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-methylphenyl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(4-methylphenyl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(3-ethylphenyl)benzenesulfonamide

Uniqueness

The uniqueness of 5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methoxy groups, along with the 3-methylphenyl moiety, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-10-4-3-5-12(8-10)16-20(17,18)14-9-11(15)6-7-13(14)19-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJGRBVMTZEYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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